molecular formula C12H12N2OS B2833276 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde CAS No. 50379-23-2

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B2833276
CAS RN: 50379-23-2
M. Wt: 232.3
InChI Key: HGVBOPKWOUTSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and optical activity. Chemical properties might include acidity or basicity, redox potential, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Structural Features

  • Heterocyclic Compound Synthesis: The preparation of novel push-pull benzothiazole derivatives with reverse polarity, which are potential candidates for non-linear optic applications, involves starting compounds like 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde. These compounds are synthesized using methods that include sonochemical reductive methylation, demonstrating the compound's role in generating materials with expected non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).
  • Structural Investigations: Studies on N,N-Disubstituted 2-aminothiazole-5-carbaldehydes, including those related to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, reveal insights into their preparation and structural features. Research has shown the importance of mesomeric interactions between functional groups, demonstrating the compound's significance in understanding molecular conformations (Gillon et al., 1983).

Antimicrobial and Antibacterial Applications

  • Antimicrobial Activities: The synthesis of 3-(2′-thienyl)pyrazole-based heterocycles, utilizing derivatives similar to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, has been shown to exhibit antimicrobial, anti-inflammatory, and analgesic activities. These compounds represent a vital component in the development of new therapeutic agents (Abdel-Wahab et al., 2012).
  • Antibacterial Agents: Novel linked Pyrazolyl-thiazolidinone heterocycles, derived from compounds akin to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, have demonstrated potent antibacterial activity against various bacterial strains, highlighting the compound's role in contributing to the design of new antibacterial drugs (Reddy et al., 2011).

Reaction Mechanisms and Chemical Properties

  • Investigation of Reaction Mechanisms: The study of thiazolidine hydrolysis, involving derivatives of p-(dimethylamino)cinnamaldehyde, has provided valuable insights into reaction mechanisms, including the formation of iminium ion intermediates and the role of solvent in promoting ring-opening reactions. This research contributes to a deeper understanding of the chemical behavior and reaction pathways of similar compounds (Fife et al., 1991).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and ways that the synthesis or use of the compound could be improved .

properties

IUPAC Name

2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-14(2)12-13-11(10(8-15)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBOPKWOUTSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.